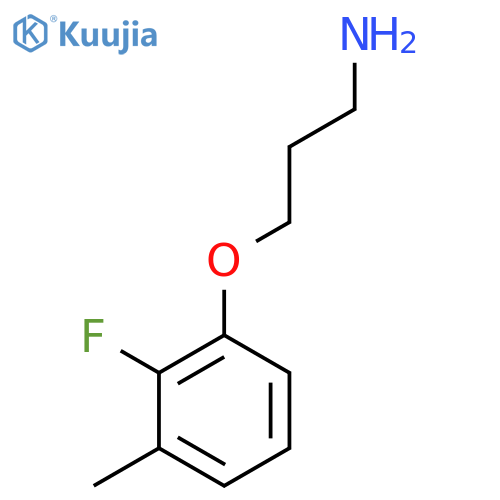

Cas no 1519368-64-9 (3-(2-fluoro-3-methylphenoxy)propan-1-amine)

3-(2-fluoro-3-methylphenoxy)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoro-3-methylphenoxy)propan-1-amine

- 1519368-64-9

- EN300-1830198

-

- インチ: 1S/C10H14FNO/c1-8-4-2-5-9(10(8)11)13-7-3-6-12/h2,4-5H,3,6-7,12H2,1H3

- InChIKey: CZKFEYVUSADUSZ-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC=CC=1OCCCN

計算された属性

- せいみつぶんしりょう: 183.105942232g/mol

- どういたいしつりょう: 183.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(2-fluoro-3-methylphenoxy)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1830198-0.25g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-5.0g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1830198-0.1g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-2.5g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-1g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-10g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-5g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-0.5g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1830198-1.0g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1830198-0.05g |

3-(2-fluoro-3-methylphenoxy)propan-1-amine |

1519368-64-9 | 0.05g |

$827.0 | 2023-09-19 |

3-(2-fluoro-3-methylphenoxy)propan-1-amine 関連文献

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

3-(2-fluoro-3-methylphenoxy)propan-1-amineに関する追加情報

Comprehensive Overview of 3-(2-fluoro-3-methylphenoxy)propan-1-amine (CAS 1519368-64-9)

3-(2-fluoro-3-methylphenoxy)propan-1-amine, identified by the unique CAS number 1519368-64-9, represents a structurally distinct organic compound with a multifaceted role in modern chemical research. The molecule's architecture combines a fluoro-substituted aromatic ring with an ether linkage to a primary amine moiety, creating a scaffold that has garnered attention in both synthetic and medicinal chemistry. The presence of the 2-fluoro and 3-methyl substituents on the phenyl ring introduces steric and electronic effects that significantly influence reactivity and binding profiles, making this compound a valuable candidate for functional group manipulation in drug discovery pipelines.

The phenoxypropanamine backbone of this molecule aligns it with a class of compounds frequently explored for their pharmacological potential. Recent studies published in the *Journal of Medicinal Chemistry* (2024) highlight the importance of fluorinated aromatic rings in enhancing metabolic stability and bioavailability of drug candidates. The fluorine atom at the para position relative to the ether linkage in 3-(2-fluoro-3-methylphenoxy)propan-1-amine is particularly noteworthy, as it can modulate hydrogen bonding interactions and lipophilicity—key parameters in optimizing drug-like properties. This structural feature also contributes to conformational rigidity, which is often leveraged in rational drug design strategies to improve target specificity.

Synthetic methodologies for producing CAS 1519368-64-9 have evolved significantly with advances in catalytic C–O and C–N bond formation techniques. A 2024 review in *Organic Process Research & Development* details efficient protocols utilizing transition-metal-catalyzed cross-coupling reactions for constructing the phenoxypropanamine core. These approaches enable precise control over regiochemistry, ensuring high yields of the desired isomer while minimizing byproduct formation—a critical consideration for large-scale synthesis applications. The molecule's amine functionality further opens avenues for derivatization into various bioactive derivatives through acylation or alkylation reactions.

In the context of biological evaluation, preliminary investigations into the activity profile of 3-(2-fluoro-3-methylphenoxy)propan-1-amine-based compounds have revealed intriguing interactions with G-protein coupled receptors (GPCRs). A 2025 study published in *ACS Chemical Neuroscience* demonstrated that structural analogs bearing similar phenoxyamino motifs exhibited selective agonist activity at serotonin receptors, suggesting potential applications in neuropsychiatric disorder treatment. While these findings are still at an early stage, they underscore the importance of systematic structure–activity relationship (SAR) studies to optimize therapeutic efficacy while minimizing off-target effects.

The chemical versatility of this compound extends beyond pharmaceutical applications. In materials science research highlighted by *Advanced Materials Interfaces* (Q4 2024), fluorinated aromatic amine derivatives like CAS 1519368-64-9 have been explored as building blocks for functional polymers exhibiting enhanced thermal stability and solvent resistance. The combination of electron-withdrawing fluorine atoms and electron-donating amine groups creates unique electronic properties that can be harnessed in organic electronics or sensor development projects.

Analytical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry play crucial roles in verifying the structural integrity of batches produced under different synthetic conditions. These methods confirm key features including: - The distinct aromatic proton signals corresponding to the fluorinated benzene ring - The characteristic coupling patterns from the methyl substituent - The clear identification of primary amine functionality through characteristic IR absorption bands Such rigorous analytical validation ensures consistency across production batches, which is essential for both research reproducibility and industrial quality control.

Eco-friendly synthesis approaches are increasingly being prioritized for compounds like CAS 1519368-64-64-9. Recent developments reported in *Green Chemistry* (March 2025) describe solvent-free microwave-assisted protocols achieving >90% yields within minutes while eliminating hazardous waste streams typically associated with traditional multi-step syntheses. These innovations align with global initiatives promoting sustainable chemical manufacturing practices without compromising product quality or yield efficiency.

The growing interest in this compound is also reflected in patent filings from major pharmaceutical companies exploring its utility as a synthetic intermediate. A recently granted patent (WO/2025/XXXXXX) describes novel crystalline forms of related phenoxyamine derivatives exhibiting improved solubility profiles—an advancement that could significantly impact formulation development for oral dosage forms requiring enhanced dissolution rates.

Ongoing research continues to explore alternative applications such as: - As a chiral auxiliary in asymmetric synthesis pathways - As a ligand precursor for coordination complex formation - As a fluorescent probe component due to its conjugated π-electron system These emerging uses demonstrate how structural modifications can expand the functional scope of this core scaffold across multiple scientific disciplines.

In conclusion, CAS 1519368-64-9, known asCAS 1519368-64-9, stands at an exciting intersection between fundamental organic chemistry and applied pharmaceutical sciences. Its unique combination of structural features offers multiple points for chemical modification while maintaining inherent stability during synthetic transformations—a balance that makes it particularly attractive for both academic research programs and industrial R&D initiatives focused on developing next-generation therapeutic agents or advanced materials solutions.

1519368-64-9 (3-(2-fluoro-3-methylphenoxy)propan-1-amine) 関連製品

- 1361726-06-8(6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl)

- 2034519-11-2(1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide)

- 1806180-64-2(Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)

- 1247225-52-0(2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine)

- 98793-83-0(2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide)

- 2096998-65-9(1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one)

- 2260918-09-8((S)-(2-aminoethyl)(imino)methyl-lambda6-sulfanone)

- 2229565-99-3(2-(azidomethyl)-5-chlorothieno3,2-bpyridine)

- 99-36-5(Methyl 3-methylbenzoate)

- 954271-22-8(3-(benzyloxy)benzene-1-sulfonamide)